![molecular formula C27H36O5S B1667826 4-{[(4S,5R,6E,8E,10Z,13Z)-1-羧基-4-羟基壬二酸-6,8,10,13-四烯-5-基]硫代}苯甲酸 CAS No. 154978-38-8](/img/structure/B1667826.png)

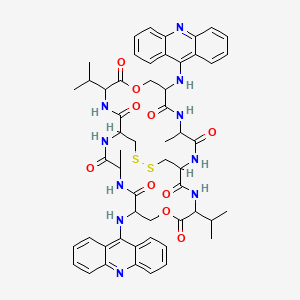

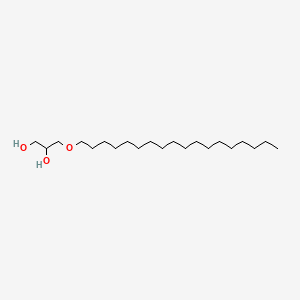

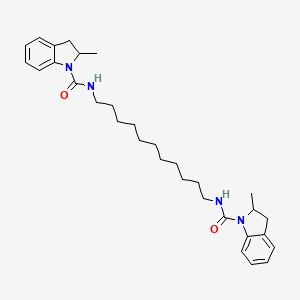

4-{[(4S,5R,6E,8E,10Z,13Z)-1-羧基-4-羟基壬二酸-6,8,10,13-四烯-5-基]硫代}苯甲酸

描述

The biological effects of the cysteinyl leukotrienes (cysLTs, including LTC4, LTD4, and LTE4) are transduced mainly by a pair of 7-transmembrane receptors, CysLT1 and CysLT2.1,2,3 BAY u9773 is a non-selective antagonist of the CysLT receptors, having about the same IC50 (20-80 nM) for the inhibition of LT responses in a variety of tissue preparations containing either/or both receptors. In contrast, many of the commercially developed CysLT1 receptor antagonists (pranlukast or montelukast) antagonize only CysLT1 receptors. BAY u9773 is thus one of the only available tools for blocking CysLT2 receptors.

BAYu9773 is a dual non-selective, CysLT1 and CysLT2 receptor antagonist, having about the same IC50 (20-80 nM) for the inhibition of LT responses in a variety of tissue preparations containing either/or both receptors.

科学研究应用

电化学性质和应用:

- Mandić、Nigović 和 Šimunić (2004) 研究了类似化合物的电化学还原,发现基于磺基取代基的位置和溶液 pH 值对其电化学行为有显着影响。这项研究突出了电化学应用在传感和分析中的潜力 (Mandić, Nigović, & Šimunić, 2004)。

合成和表征:

- Fathima 等人 (2021) 专注于合成具有类似结构的新型化合物,用于抗菌和抗结核应用。这展示了这些化合物在药物开发和疾病治疗中的作用 (Fathima 等,2021)。

- Morohashi 等人 (2014) 从类似化合物合成了磺酰桥联低聚(苯甲酸),揭示了它们作为金属萃取剂的潜力,特别是对于镧系离子,这可能有助于资源回收和环境应用 (Morohashi, Nagata, Hayashi, & Hattori, 2014)。

聚合和材料科学应用:

- Wrzyszczyński 等人 (2000) 研究了含硫羧酸(类似于所讨论的化合物)作为光引发自由基聚合中的电子供体。这项研究对于开发新材料和聚合物具有重要意义 (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000)。

作用机制

Target of Action

BAYu9773, also known as “4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid”, is a dual antagonist for the CysLT1 and CysLT2 receptors . These receptors are part of the cysteinyl leukotriene receptor family, which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators .

Mode of Action

BAYu9773 acts by binding to the CysLT1 and CysLT2 receptors , thereby blocking their activation . This prevents the downstream effects of leukotriene signaling, which includes bronchoconstriction, vascular permeability, and eosinophil recruitment .

Biochemical Pathways

The primary biochemical pathway affected by BAYu9773 is the leukotriene signaling pathway . By antagonizing the CysLT1 and CysLT2 receptors, BAYu9773 inhibits the physiological responses mediated by leukotrienes, such as bronchoconstriction and inflammation .

Result of Action

The inhibition of leukotriene signaling by BAYu9773 results in a decrease in bronchoconstriction and inflammation, which are key features of conditions like asthma and allergic rhinitis .

属性

IUPAC Name |

4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJINWOACFYDQN-RBVMPENBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid | |

CAS RN |

154978-38-8 | |

| Record name | BAY u9773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

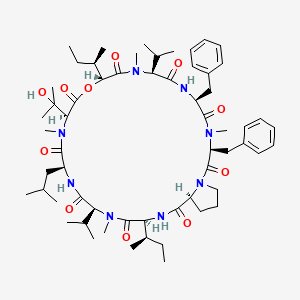

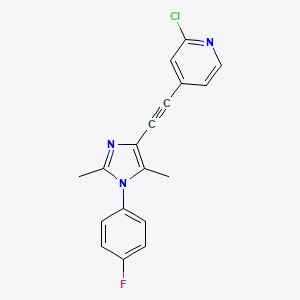

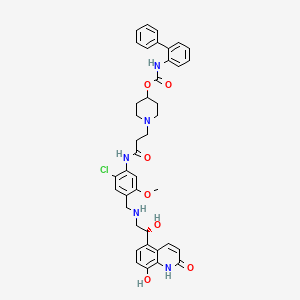

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)